Cefalonium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Susceptibility Testing of Staphylococcus aureus Isolates from Bovine Mastitis

Specific Scientific Field: Veterinary Microbiology

Summary of the Application: Cefalonium, a first-generation cephalosporin, is widely used to treat bovine mastitis caused by Gram-positive bacteria, including staphylococci.

Methods of Application or Experimental Procedures: The study involved testing the efficacy of antibiotic disks of Cefalonium against 130 Staphylococcus aureus isolates from bovine mastitis.

Results or Outcomes: The study found significant correlations between the MICs and ZDs of CNM10 (r = -0.847) and CNM30 (r = -0.807). The ECV of ZD for CNM10 and CNM30 were ≥ 22 mm and ≥ 29 mm, respectively.

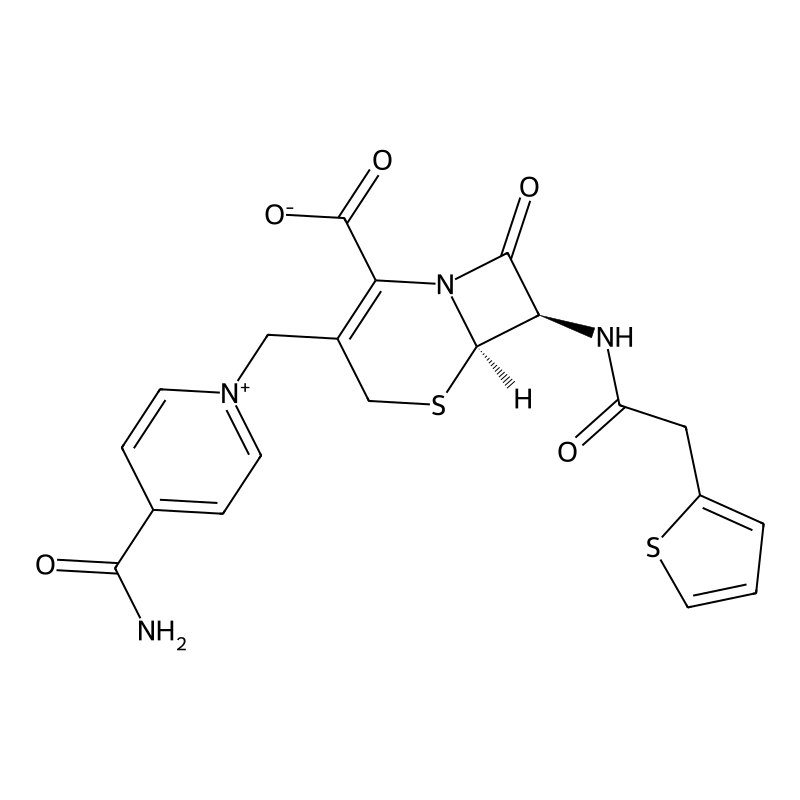

Cefalonium is a synthetic cephalosporin antibiotic, primarily used in veterinary medicine. Its chemical formula is and it has a molecular weight of approximately 458.51 g/mol. The compound features a complex structure that includes a 1,2-thiazine fused to a 2-azetidinone, forming an oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid derivative . This unique structure contributes to its antibacterial properties, particularly against Gram-positive bacteria.

Cefalonium exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for maintaining cell wall integrity. This inhibition leads to cell lysis and ultimately bacterial death . Cefalonium is particularly noted for its effectiveness in treating infections in dairy cattle, such as subclinical mastitis .

The synthesis of Cefalonium typically involves multiple steps starting from simpler organic compounds. One common method includes:

- Formation of the Thiazine Ring: This is achieved through cyclization reactions involving thioketones and amino acids.

- Construction of the Beta-Lactam Core: This step often utilizes acylation reactions to introduce the beta-lactam structure.

- Final Modifications: Additional functional groups are introduced through various chemical transformations to yield the final product.

Recent patents have described industrial-scale synthesis methods that improve yield and reduce production costs while maintaining the compound's efficacy .

Cefalonium is primarily used in veterinary medicine for treating bacterial infections in livestock, particularly in dairy cows. It is effective against infections like mastitis and is administered via intramuscular or subcutaneous routes. Its use helps improve animal health and productivity by reducing infection rates . Additionally, research into its potential applications in human medicine is ongoing, particularly concerning its structural analogs.

Cefalonium shares structural similarities with other cephalosporins and beta-lactam antibiotics. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cephalexin | Commonly used for human infections; oral administration | |

| Ceftiofur | Broad-spectrum activity; used in livestock | |

| Cefazolin | First-generation cephalosporin; effective against Gram-positive bacteria |

Uniqueness of Cefalonium:

- Cefalonium is specifically tailored for veterinary applications, particularly effective against pathogens prevalent in dairy cattle.

- Its unique thiazine ring structure distinguishes it from other cephalosporins, potentially offering different pharmacological properties.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Demon D, Ludwig C, Breyne K, Guédé D, Dörner JC, Froyman R, Meyer E. The intramammary efficacy of first generation cephalosporins against Staphylococcus aureus mastitis in mice. Vet Microbiol. 2012 Nov 9;160(1-2):141-50. doi: 10.1016/j.vetmic.2012.05.017. Epub 2012 May 22. PubMed PMID: 22677480.

3: Emmerich IU. [New drugs for horses and production animals in 2012]. Tierarztl Prax Ausg G Grosstiere Nutztiere. 2013;41(4):247-52. German. PubMed PMID: 23959620.

4: Zeng K, Zhang J, Wang Y, Wang ZH, Zhang SX, Wu CM, Shen JZ. Development of a rapid multi-residue assay for detecting β-lactams using penicillin binding protein 2x*. Biomed Environ Sci. 2013 Feb;26(2):100-9. doi: 10.3967/0895-3988.2013.02.004. PubMed PMID: 23336133.

5: Wente N, Zoche-Golob V, Behr M, Krömker V. Susceptibility to cephalosporins of bacteria causing intramammary infections in dairy cows with a high somatic cell count in Germany. Prev Vet Med. 2016 Sep 1;131:146-151. doi: 10.1016/j.prevetmed.2016.06.010. Epub 2016 Jun 23. PubMed PMID: 27401227.

6: Beltrán MC, Romero T, Althaus RL, Molina MP. Evaluation of the Charm maximum residue limit β-lactam and tetracycline test for the detection of antibiotics in ewe and goat milk. J Dairy Sci. 2013 May;96(5):2737-45. doi: 10.3168/jds.2012-6044. Epub 2013 Mar 1. PubMed PMID: 23453521.

7: Brunton LA, Duncan D, Coldham NG, Snow LC, Jones JR. A survey of antimicrobial usage on dairy farms and waste milk feeding practices in England and Wales. Vet Rec. 2012 Sep 22;171(12):296. Epub 2012 Aug 18. PubMed PMID: 22903925.

8: Hou XL, Wu YL, Lv Y, Xu XQ, Zhao J, Yang T. Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jul 15;931:6-11. doi: 10.1016/j.jchromb.2013.05.006. Epub 2013 May 17. PubMed PMID: 23747425.

9: Bai G, Chu X, Pan G, Li X, Yong W. [Determination of 9 cephalosporin drug residues in beef by ultra performance liquid chromatography-tandem mass spectrometry]. Se Pu. 2009 Jul;27(4):417-20. Chinese. PubMed PMID: 19938495.

10: Berry EA, Hillerton JE. Effect of an intramammary teat seal and dry cow antibiotic in relation to dry period length on postpartum mastitis. J Dairy Sci. 2007 Feb;90(2):760-5. Erratum in: J Dairy Sci. 2007 Aug;90(8):4004. PubMed PMID: 17235153.

11: Karpiuk I, Michalska K, Bus K, Kiljan M, Tyski S. Identification and determination of related substances of ceftaroline fosamil in medicinal product by high performance liquid chromatography with diode array detection and tandem mass spectrometry. J Pharm Biomed Anal. 2017 Oct 25;145:651-660. doi: 10.1016/j.jpba.2017.07.060. Epub 2017 Aug 1. PubMed PMID: 28800526.

12: Di Rocco M, Moloney M, O'Beirne T, Earley S, Berendsen B, Furey A, Danaher M. Development and validation of a quantitative confirmatory method for 30 β-lactam antibiotics in bovine muscle using liquid chromatography coupled to tandem mass spectrometry. J Chromatogr A. 2017 Jun 2;1500:121-135. doi: 10.1016/j.chroma.2017.04.022. Epub 2017 Apr 12. PubMed PMID: 28449875.